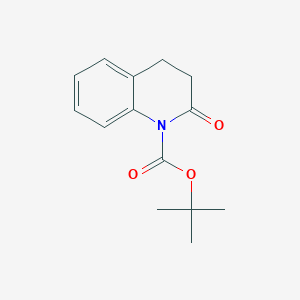

N-Boc-3,4-dihydro-2(1H)-quinolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-3,4-dihydro-2(1H)-quinolinone is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a quinolinone core structure with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3,4-dihydro-2(1H)-quinolinone typically involves the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to the nitrogen atom of the quinolinone core using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

化学反応の分析

Oxidation Reactions

The quinolinone scaffold undergoes selective oxidation to yield functionalized derivatives. Key findings include:

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) at 0°C generates epoxide intermediates, which can be further functionalized.

-

Carbonyl Group Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the α-carbon adjacent to the carbonyl group, producing 3-keto derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide | 72% | |

| Ketone Formation | Jones reagent, 25°C | 3-Keto-quinolinone | 65% |

Reduction Reactions

The Boc group enhances stability during reduction:

-

Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the carbonyl group to a hydroxyl group, forming 3,4-dihydro-2(1H)-quinolinol .

-

NaBH₄ Reduction : Selective reduction of the carbonyl to an alcohol occurs without affecting the Boc group .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | Quinolinol | 85% |

| Borohydride Reduction | NaBH₄, MeOH | Alcohol Derivative | 78% |

Substitution Reactions

The nitrogen and carbonyl positions participate in nucleophilic substitutions:

-

Sulfonylation : Reacting with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields sulfonamide derivatives, such as antitumor agent D13 (IC₅₀: 1.34 μM against HeLa cells) .

-

Boc Deprotection : Treatment with TFA (trifluoroacetic acid) removes the Boc group, enabling further N-functionalization .

| Substitution Type | Reagents | Product | Biological Activity |

|---|---|---|---|

| Sulfonamide Formation | TosCl, Pyridine | N-Sulfonylquinolinone | Tubulin inhibition (IC₅₀: 6.74 μM) |

| Boc Removal | TFA, DCM | Free Amine Intermediate | N/A |

Ring-Opening and Cyclization

The bicyclic structure undergoes ring modifications:

-

Acid-Catalyzed Rearrangement : In HCl/EtOH, the quinolinone ring opens to form linear amides, which re-cyclize under basic conditions .

-

Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the C-3 position .

Cross-Dehydrogenative Coupling (CDC)

Photocatalytic CDC reactions enable C–C bond formation:

-

With Tetrahydroisoquinolines : Using Ru(bpy)₃Cl₂ as a photocatalyst, the quinolinone reacts via radical intermediates to form hybrid structures .

| Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Tetrahydroisoquinoline | Ru(bpy)₃Cl₂ | C3–C1' Linked Hybrid | 68% |

Structural and Mechanistic Insights

-

Role of Boc Group : Stabilizes the nitrogen lone pair, directing electrophilic attacks to the C-3 position .

-

Radical Pathways : Reactions involving peroxides (e.g., TBPB) proceed via tert-butoxyl radicals, abstracting hydrogen to form reactive intermediates .

Comparative Reactivity of Derivatives

科学的研究の応用

N-Boc-3,4-dihydro-2(1H)-quinolinone has a wide range of applications in scientific research, including:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

作用機序

The mechanism of action of N-Boc-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and selectivity in reactions, allowing for controlled functionalization of the quinolinone core. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes.

類似化合物との比較

Similar Compounds

N-Boc-3,4-dihydro-2H-pyridine: Similar in structure but with a pyridine core instead of a quinolinone core.

N-Boc-2,3-dihydro-1H-pyrrole: Contains a pyrrole core and is used in similar synthetic applications.

N-Boc-4-piperidone: Features a piperidone core and is employed in the synthesis of pharmaceuticals.

Uniqueness

N-Boc-3,4-dihydro-2(1H)-quinolinone is unique due to its quinolinone core, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in the synthesis of complex molecules and potential drug candidates.

生物活性

N-Boc-3,4-dihydro-2(1H)-quinolinone is a derivative of the 3,4-dihydroquinolinone core, which has garnered significant attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in neurodegenerative diseases and as an enzyme inhibitor. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group that enhances its stability and solubility. The molecular formula is C12H15N1O2, with a molecular weight of approximately 219.25 g/mol. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

1. Enzyme Inhibition

This compound has shown promising results as an inhibitor of several key enzymes:

- Monoamine Oxidase (MAO) : Compounds derived from the 3,4-dihydroquinolinone framework have been demonstrated to inhibit MAO-A and MAO-B. For instance, related compounds exhibit IC50 values ranging from 0.0029 µM to 183 µM against MAO-A and MAO-B respectively .

- Acetylcholinesterase (AChE) : The compound has also been evaluated for its ability to inhibit AChE, which is crucial in the treatment of Alzheimer's disease. Notably, derivatives have shown IC50 values as low as 0.28 µM against human AChE .

2. Anticancer Activity

Research indicates that this compound derivatives possess significant anticancer properties. In vitro studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3e | MCF-7 (breast cancer) | 0.28 |

| Compound 3e | KB-V1 (cervical cancer) | 20 |

| Compound 49 | Various cancer lines | 0.0029 |

These findings suggest that the mechanism of action may involve the induction of reactive oxygen species (ROS) and interference with tubulin polymerization .

3. Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent. Studies indicate that certain derivatives can mitigate neurodegenerative processes by inhibiting cholinesterases and monoamine oxidases while exhibiting low cytotoxicity at therapeutic concentrations .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Alzheimer's Disease Models : In vivo studies demonstrated that specific derivatives could significantly reduce cognitive decline in animal models by inhibiting AChE and MAOs .

- Cancer Treatment : A study involving a series of synthesized quinolinones showed that certain compounds could effectively halt the proliferation of cancer cells in vitro and in vivo, suggesting their potential as chemotherapeutic agents .

特性

IUPAC Name |

tert-butyl 2-oxo-3,4-dihydroquinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-7-5-4-6-10(11)8-9-12(15)16/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFHCEVCPJYOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。